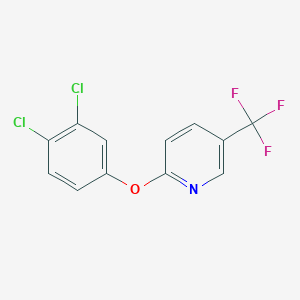

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,4-Dichlorophenoxy)-6-(trifluoromethyl)pyridine” is a chemical compound. Unfortunately, there’s no detailed description available for this compound .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenoxy)-6-(trifluoromethyl)pyridine” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorophenoxy)-6-(trifluoromethyl)pyridine” are not specified in the sources I found .Scientific Research Applications

Enhancing Yield of Tomato Plants

The compound has been used as a bioregulator in tomato plants, significantly increasing their vegetative growth and fruit-yield productivities . The application of 2-(3,4-dichlorophenoxy)triethylamine (DCPTA) to tomato plants increased the mean relative growth rates of leaves, stems, and roots, and doubled the dry weights of these parts at fruit harvest compared with controls . It also improved the total fruit number per plant and the size of individual fruits .

2. Increasing Nutrient Contents in Tomato Fruits The application of DCPTA not only increases the yield of tomato plants but also enhances the nutrient contents of the fruits . The total soluble solids contents of mature fruits harvested from DCPTA-treated plants were increased by 24%, and the lycopene and beta-carotene contents were doubled as compared with controls . This indicates that DCPTA treatment does not adversely affect the balanced partitioning of photoassimilate to vegetative and reproductive sinks in tomato .

Electrochemical Dechlorination

The compound has been used in the electrochemical dechlorination of chlorinated organic compounds (COCs), which is important for reducing the toxicity of waste effluents produced from various industries . The dechlorination efficiency of 2,4-dichlorophenoxyacetic acid (2,4-D) can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading . A synergistic effect is found for 2,4-D dechlorination: H* formation on Ni(OH)2 and dechlorination steps on Pd .

Mechanism of Action

Target of Action

The primary target of “2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine” is the growth and development processes in plants . It has been observed to significantly increase the vegetative growth and fruit-yield productivities of mature plants .

Mode of Action

The compound interacts with its targets by acting as a bioregulator . When applied as a pre-germination seed treatment, it has been observed to increase the mean relative growth rates of leaves, stems, and roots during exponential growth .

Biochemical Pathways

The affected pathways are primarily those involved in growth and development. The compound appears to enhance the partitioning of photoassimilate to vegetative and reproductive sinks in plants , thereby promoting growth and increasing yield.

Result of Action

The application of “2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine” results in increased vegetative growth and fruit-yield productivities of mature plants . It has been observed to double the dry weights of leaves, stems, and roots, and the harvestable yield of treated plants when compared with controls . Additionally, it increases both the total fruit number per plant and the size of individual fruits .

properties

IUPAC Name |

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2F3NO/c13-9-3-2-8(5-10(9)14)19-11-4-1-7(6-18-11)12(15,16)17/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJCDAFVPQYHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=NC=C(C=C2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)

![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)

![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)

![2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5788063.png)

![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)

![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)

![3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)

![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)

![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)

![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)